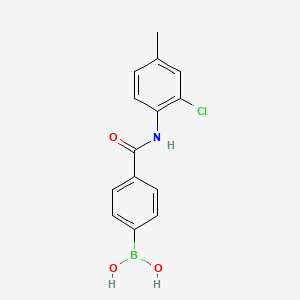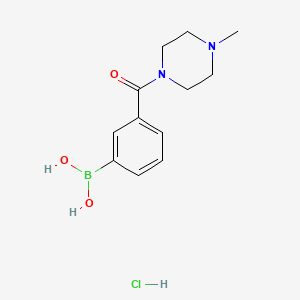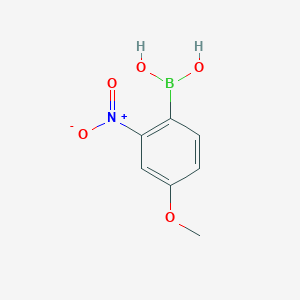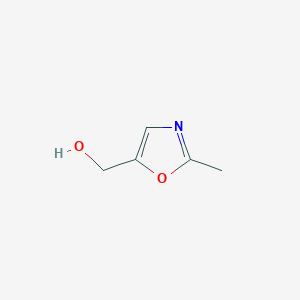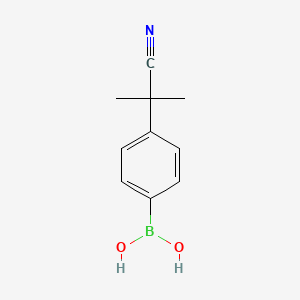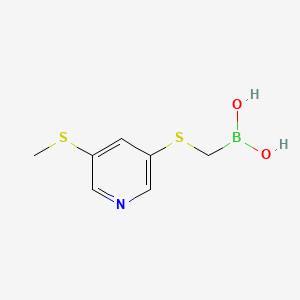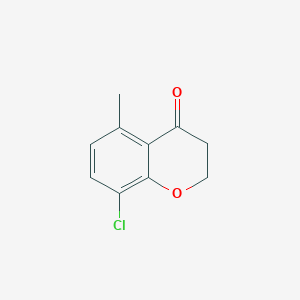
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one
Übersicht
Beschreibung
“8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound . It belongs to the class of compounds known as dihydropyrans . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is C10H9ClO2 . The molecular weight is 196.63 .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” include its molecular formula C10H9ClO2 and molecular weight 196.63 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one: has been studied for its potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various disease conditions. Coumarin-chalcone hybrid molecules, which include derivatives of 8-chloro-coumarin, have shown significant antioxidant potential in scavenging assays against radicals like DPPH and hydroxyl radicals .
Antimicrobial Effects
The structural framework of coumarins allows for a wide spectrum of biological activities, including antimicrobial effects. Synthetic derivatives of coumarins, such as 8-chloro-5-methyl-coumarin, have been investigated for antibacterial and antifungal activities, which could lead to new treatments for infections .
Anticancer Potential
Research has indicated that certain coumarin derivatives exhibit anticancer activities. They may work by various mechanisms, including the disruption of cell proliferation and inducing apoptosis in cancer cells. The exact role of 8-chloro-coumarin derivatives in cancer therapy is a subject of ongoing research .
Anti-HIV Activity
Coumarin derivatives have been screened for anti-HIV properties, with some showing promise in inhibiting the replication of the virus. The potential of 8-chloro-coumarin derivatives in this field could contribute to the development of new anti-HIV medications .
Neuroprotective Effects
Some coumarin derivatives are being tested for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. The ability of these compounds to protect neuronal cells from damage is a valuable area of research .
Eigenschaften
IUPAC Name |
8-chloro-5-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVFGPLZDMJAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCOC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



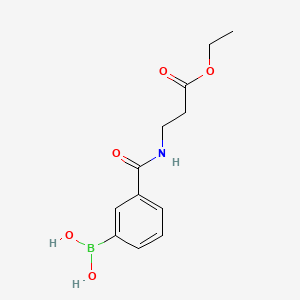



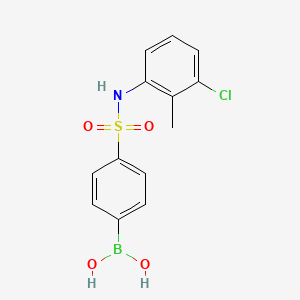
![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)
